molecular formula C6H4N2O B1311003 6-Hydroxynicotinonitrile CAS No. 95891-30-8

6-Hydroxynicotinonitrile

Cat. No.: B1311003
CAS No.: 95891-30-8
M. Wt: 120.11 g/mol
InChI Key: CCQUUHVUQQFTGV-UHFFFAOYSA-N
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Description

6-Hydroxynicotinonitrile is an organic compound with the molecular formula C6H4N2O It features a pyridine ring substituted with a hydroxyl group at the 6th position and a nitrile group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxynicotinonitrile can be synthesized through several methods. One common approach involves the hydroxylation of nicotinonitrile. This process typically requires a catalyst and specific reaction conditions to ensure the selective introduction of the hydroxyl group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve the use of genetically engineered microorganisms. For instance, Agrobacterium tumefaciens S33 has been used to convert nicotine from tobacco waste into this compound through a biocatalytic process. This method is considered environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Acidic or basic catalysts can facilitate the substitution reactions.

Major Products:

Scientific Research Applications

6-Hydroxynicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and nucleophilic reactions, which can affect various biological processes. For example, it may influence the activity of enzymes involved in the metabolism of pyridine derivatives.

Comparison with Similar Compounds

    6-Hydroxynicotinic acid: Similar structure but with a carboxyl group instead of a nitrile group.

    6-Aminonicotinonitrile: Similar structure but with an amino group instead of a hydroxyl group.

    Nicotinonitrile: Lacks the hydroxyl group.

Uniqueness: 6-Hydroxynicotinonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the pyridine ring. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQUUHVUQQFTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70915298
Record name 6-Oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94805-52-4
Record name 1,6-Dihydro-6-oxo-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94805-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-1,6-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70915298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxynicotinonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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